6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a derivative of the benzo[a]phenoxazine family, known for its vibrant fluorescent properties. This compound is structurally related to Nile Red, a well-known dye used in various biological and chemical applications due to its ability to stain lipophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one typically involves the bromination of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one. The process begins with the preparation of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one from 1-naphthols or 1,3-naphthalenediols. The bromination is then carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and electronic properties.
Photochemical Reactions: Due to its fluorescent nature, the compound can undergo photochemical transformations when exposed to light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions.
Photochemical Reactions: These reactions often require specific wavelengths of light and may be conducted in the presence of photosensitizers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Fluorescent Probes: Used in microscopy and imaging techniques to stain and visualize lipophilic substances in biological samples.
Chemical Sensors: Employed in the development of sensors for detecting specific analytes based on its fluorescent properties.
Photodynamic Therapy: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Mechanism of Action
The mechanism of action of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one involves its interaction with lipophilic environments, leading to changes in its fluorescence properties. The compound can intercalate into lipid membranes, altering its electronic structure and fluorescence emission. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing damage to target cells .
Comparison with Similar Compounds
Similar Compounds
Nile Red: A closely related compound with similar fluorescent properties, commonly used as a lipid stain.
9-Diethylaminobenzo[a]phenoxazin-5-one: The parent compound without the bromine substitution, used in various imaging applications.
Uniqueness
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its bromine substitution, which can enhance its photophysical properties and reactivity. This modification allows for more specialized applications in imaging and sensing compared to its unsubstituted counterparts .
Properties
CAS No. |
569686-05-1 |
---|---|
Molecular Formula |
C20H17BrN2O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
6-bromo-9-(diethylamino)benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17BrN2O2/c1-3-23(4-2)12-9-10-15-16(11-12)25-20-17(21)19(24)14-8-6-5-7-13(14)18(20)22-15/h5-11H,3-4H2,1-2H3 |
InChI Key |
NZYXIFWQOYQTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.